molecular formula C13H15Cl2NO2 B118676 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid CAS No. 147959-16-8

1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid

Cat. No. B118676
M. Wt: 288.17 g/mol
InChI Key: VQPPZJFSPCJYFY-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C13H15Cl2NO2 . It has a molecular weight of 288.17 . The compound is a white solid .


Molecular Structure Analysis

The InChI code for 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid is 1S/C13H15Cl2NO2/c14-11-2-1-9(7-12(11)15)8-16-5-3-10(4-6-16)13(17)18/h1-2,7,10H,3-6,8H2,(H,17,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid is a white solid . It has a molecular weight of 288.17 . The compound’s InChI code is 1S/C13H15Cl2NO2/c14-11-2-1-9(7-12(11)15)8-16-5-3-10(4-6-16)13(17)18/h1-2,7,10H,3-6,8H2,(H,17,18) .

Scientific Research Applications

Nanomagnetic Reusable Catalyst

  • Application : Synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives.
  • Details : Piperidine-4-carboxylic acid (PPCA) functionalized Fe3O4 nanoparticles were used as a catalyst. The catalyst demonstrated efficient synthesis capabilities and could be reused multiple times without significant loss of activity (Ghorbani‐Choghamarani & Azadi, 2015).

Molecular Structure Analysis

Synthesis of Pharmaceutical Compounds

Spectroscopic and Theoretical Studies

  • Application : Analyzing molecular interactions and structures.
  • Details : Studies on the complexes formed with piperidine-4-carboxylic acid and various agents, analyzed using spectroscopy and theoretical calculations (Anioła, Dega-Szafran, Katrusiak, Komasa, Szafran, 2016).

Asymmetric Synthesis

  • Application : Synthesizing optically pure piperidines.
  • Details : Piperidine derivatives were created using Claisen rearrangement, providing a pathway to synthesize a variety of amines containing substituted piperidine units (Acharya & Clive, 2010).

properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO2/c14-11-2-1-9(7-12(11)15)8-16-5-3-10(4-6-16)13(17)18/h1-2,7,10H,3-6,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPPZJFSPCJYFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377089
Record name 1-[(3,4-Dichlorophenyl)methyl]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid

CAS RN

147959-16-8
Record name 1-[(3,4-Dichlorophenyl)methyl]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
V Aranapakam, JM Davis, GT Grosu… - Journal of medicinal …, 2003 - ACS Publications
The matrix metalloproteinases (MMPs) are a family of zinc-containing endopeptidases that play a key role in both physiological and pathological tissue degradation. In our preceding …
Number of citations: 104 pubs.acs.org

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